

6-Chloro-2,4-dimethylnicotinic Acid: Technical Monograph & Utilization Guide

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Compound of Interest

Compound Name: 6-Chloro-2,4-dimethylnicotinic acid

CAS No.: 630082-81-4

Cat. No.: B1364401

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Executive Summary

6-Chloro-2,4-dimethylnicotinic acid (CAS: 630082-81-4) is a highly functionalized pyridine intermediate used primarily in medicinal chemistry and agrochemical synthesis. Distinguished by its trisubstituted pyridine ring, it offers a unique combination of reactive centers: an electrophilic carbon at position 6 (activated for nucleophilic aromatic substitution), a modifiable carboxylic acid at position 3, and steric-tuning methyl groups at positions 2 and 4. This guide details its physicochemical profile, synthetic pathways, and reactivity logic for researchers optimizing scaffold design.

Part 1: Chemical Identity & Physicochemical Profile[2]

This compound serves as a "steric lock" scaffold; the methyl groups at C2 and C4 restrict the conformational freedom of substituents at C3, a valuable property for designing rigid drug candidates.

Table 1: Core Chemical Data

Property	Data
Chemical Name	6-Chloro-2,4-dimethylpyridine-3-carboxylic acid
CAS Number	630082-81-4
Molecular Formula	C ₈ H ₈ ClNO ₂
Molecular Weight	185.61 g/mol
Appearance	Off-white to pale yellow crystalline powder
Solubility	Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
pKa (Predicted)	~3.5 (Carboxylic acid), ~0.5 (Pyridine N)
Melting Point	>160°C (Decomposes)
LogP (Predicted)	2.1 – 2.4

Part 2: Synthetic Routes & Manufacturing[4]

The synthesis of **6-chloro-2,4-dimethylnicotinic acid** typically avoids direct chlorination of the pyridine ring, which lacks regioselectivity. Instead, it relies on the deoxygenation of a pyridone precursor using phosphoryl chloride (POCl₃).

Primary Synthetic Pathway[2]

- Hantzsch-Type Cyclization: Condensation of ethyl acetoacetate with an ammonia source and an enamine precursor forms the 2,4-dimethyl-6-hydroxynicotinic acid (exists as the pyridone tautomer).
- Chlorination (Activation): Treatment with POCl₃ converts the C6-hydroxyl (lactam) into the C6-chloride.
- Hydrolysis: If the ester was used in step 1, base-catalyzed hydrolysis yields the final free acid.



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Figure 1: Synthetic workflow from acyclic precursors to the chloropyridine scaffold.

Critical Process Note: The C2 and C4 methyl groups provide steric bulk that can retard the rate of chlorination compared to unhindered nicotinic acids. Extended reaction times or catalytic DMF (Vilsmeier-Haack conditions) are often required to drive the POCl₃ reaction to completion.

Part 3: Reactivity & Functionalization Strategies

The molecule's value lies in its orthogonal reactivity. The C6-Cl bond and C3-COOH group can be modified independently, allowing for the rapid generation of diverse libraries.

Nucleophilic Aromatic Substitution (S_NAr) at C6

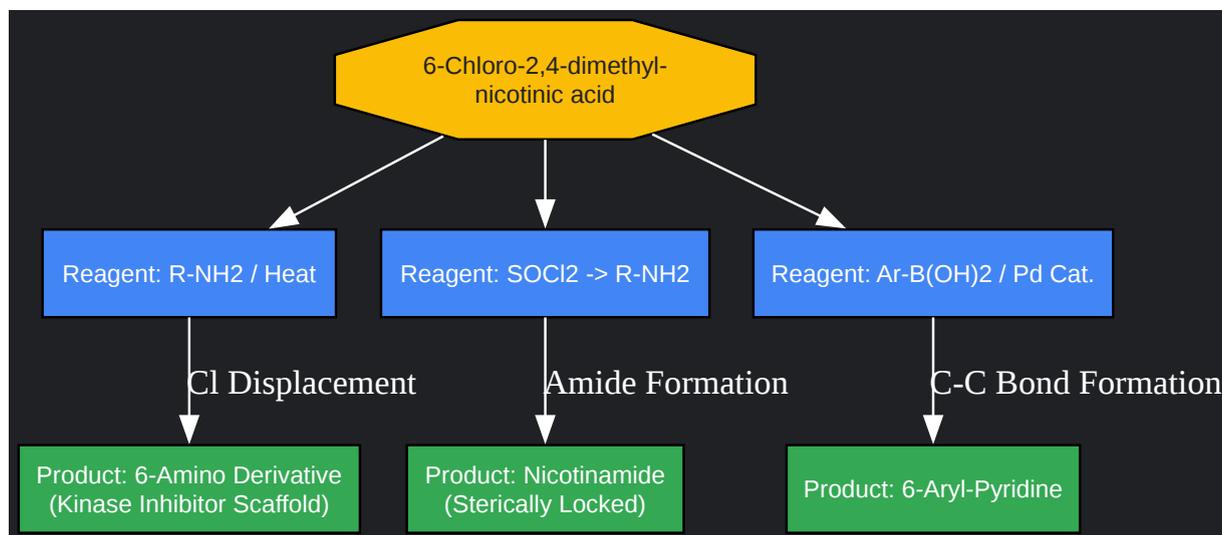
The chlorine atom at C6 is activated by the adjacent ring nitrogen (ortho-like relationship in terms of electron withdrawal) and the electron-withdrawing carboxyl group at C3. However, the C4-methyl group exerts a steric penalty, making S_NAr reactions slower than in 6-chloronicotinic acid.

- Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.
- Conditions: High temperature (80–120°C) or microwave irradiation is often necessary to overcome the steric hindrance of the C4-methyl.

Carboxylic Acid Coupling at C3

The acid moiety is sterically crowded by the flanking methyl groups (C2 and C4). Standard coupling reagents (EDC/NHS) may react sluggishly.

- Optimization: Conversion to the acid chloride (using SOCl₂ or Oxalyl Chloride) is recommended before coupling with amines to form amides.



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Figure 2: Divergent reactivity pathways. The C6 position is prone to displacement (S_NAr) or metal-catalyzed coupling, while the C3 position allows amide/ester diversification.

Part 4: Medicinal Chemistry Applications[8]

"Steric Lock" in Drug Design

In drug development, the 2,4-dimethyl substitution pattern is often employed to force the C3-amide substituent out of planarity with the pyridine ring. This "twist" can:

- Improve solubility by disrupting crystal packing.
- Enhance selectivity by preventing binding to flat, off-target active sites.

Bioactive Scaffolds

This acid is a precursor to:

- Antispasmodics: Alkylamides derived from this scaffold have demonstrated activity in smooth muscle relaxation [1].
- Kinase Inhibitors: The 2-amino-pyridine motif (accessible via S_NAr on this molecule) is a "privileged structure" in kinase inhibition (e.g., forming the hinge-binding motif).

Part 5: Handling, Stability & Safety

Safety Profile (GHS Classification)

- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

Handling Protocols

- Moisture Sensitivity: The acid chloride derivative is highly moisture-sensitive. The free acid is stable but should be stored in a desiccator.
- Incompatibility: Avoid strong oxidizing agents.
- Waste Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents to ensure proper incineration protocols.

References

- Synthesis and antispasmodic activity of 2-chloro- and 2-arylamino-4,6-dimethylnicotinic acid alkylamides. *Pharmaceutical Chemistry Journal*, 1993. (Note: This reference discusses the isomeric 2-chloro-4,6-dimethyl system, illustrating the class reactivity).
- Buckles, R. E., et al. (1957). "The Synthesis and Proof of Structure of 2,4-Dimethyl-6-Hydroxynicotinamide."^[1] *Journal of the Minnesota Academy of Science*.^[1]
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Sources

- 1. "The Synthesis and Proof of Structure of 2, 4-Dimethyl-6-Hydroxynicotin" by R. E. Buckles, A. Langsjoen et al. [digitalcommons.morris.umn.edu]
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